molecular formula C26H30O4 B8390790 Tetrabenzylpentaerythritol

Tetrabenzylpentaerythritol

Cat. No.: B8390790
M. Wt: 406.5 g/mol
InChI Key: SFJRWKLVKSBULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabenzylpentaerythritol is an organic compound with the molecular formula C24H28O4. It is a derivative of propanol and is characterized by the presence of benzyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylpentaerythritol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

Tetrabenzylpentaerythritol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyloxy-2-propanol: Similar in structure but lacks the additional benzyloxymethyl groups.

    3-Benzyloxy-propan-1-ol: A simpler compound with only one benzyloxy group.

    1,3-Bis(benzyloxy)-2-propanol: Another related compound with two benzyloxy groups.

Uniqueness

Tetrabenzylpentaerythritol is unique due to its multiple benzyloxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the preparation of complex molecules and in various research applications .

Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol

InChI

InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2

InChI Key

SFJRWKLVKSBULU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (440 mg, 11.01 mmol) and benzyl bromide (1.3 mL, 11.01 mmol) were added to 20 mL of a solution of pentaerythritol (500 mg, 3.67 mmol) in DMF, and the mixture was stirred at room temperature for 14 hours. Aqueous saturated ammonium chloride was added to the mixture, followed by extraction with ethyl acetate. The extract was washed with saturated saline and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 3-benzyloxy-2,2-bis(benzyloxymethyl)propan-1-ol (560 mg, 38%) as a colorless oil.
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500 mg
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